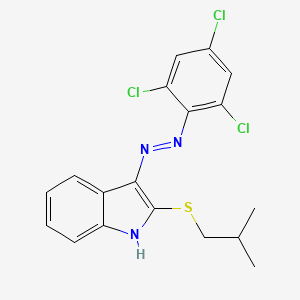
2-(isobutylsulfanyl)-3H-indol-3-one N-(2,4,6-trichlorophenyl)hydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(isobutylsulfanyl)-3H-indol-3-one N-(2,4,6-trichlorophenyl)hydrazone is a complex organic compound that belongs to the class of indole derivatives
Métodos De Preparación
The synthesis of 2-(isobutylsulfanyl)-3H-indol-3-one N-(2,4,6-trichlorophenyl)hydrazone typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Introduction of the Isobutylsulfanyl Group: The isobutylsulfanyl group can be introduced through nucleophilic substitution reactions, where a suitable leaving group on the indole core is replaced by the isobutylsulfanyl group.
Formation of the Hydrazone: The final step involves the reaction of the indole derivative with 2,4,6-trichlorophenylhydrazine to form the hydrazone.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Análisis De Reacciones Químicas
2-(isobutylsulfanyl)-3H-indol-3-one N-(2,4,6-trichlorophenyl)hydrazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the hydrazone group to the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the isobutylsulfanyl group can be replaced by other nucleophiles, such as halides or alkoxides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2-(isobutylsulfanyl)-3H-indol-3-one N-(2,4,6-trichlorophenyl)hydrazone has several scientific research applications:
Medicinal Chemistry: Indole derivatives are known for their potential as therapeutic agents. This compound may be studied for its potential anticancer, antimicrobial, or anti-inflammatory properties.
Materials Science: The compound can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: The compound can be used as a probe to study biological processes, such as enzyme inhibition or receptor binding.
Mecanismo De Acción
The mechanism of action of 2-(isobutylsulfanyl)-3H-indol-3-one N-(2,4,6-trichlorophenyl)hydrazone depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with specific molecular targets, such as enzymes or receptors. The interaction can lead to the inhibition or activation of these targets, resulting in the desired therapeutic effect. The pathways involved may include signal transduction, gene expression, or metabolic pathways.
Comparación Con Compuestos Similares
2-(isobutylsulfanyl)-3H-indol-3-one N-(2,4,6-trichlorophenyl)hydrazone can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: A compound found in cruciferous vegetables with potential anticancer properties.
Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) used to treat pain and inflammation.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
[2-(2-methylpropylsulfanyl)-1H-indol-3-yl]-(2,4,6-trichlorophenyl)diazene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl3N3S/c1-10(2)9-25-18-16(12-5-3-4-6-15(12)22-18)23-24-17-13(20)7-11(19)8-14(17)21/h3-8,10,22H,9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBALEBIJIDLXPL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CSC1=C(C2=CC=CC=C2N1)N=NC3=C(C=C(C=C3Cl)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl3N3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001145879 |
Source


|
| Record name | 2-[(2-Methylpropyl)thio]-3H-indol-3-one 2-(2,4,6-trichlorophenyl)hydrazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001145879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
478042-27-2 |
Source


|
| Record name | 2-[(2-Methylpropyl)thio]-3H-indol-3-one 2-(2,4,6-trichlorophenyl)hydrazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001145879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-(2,4-dimethylbenzyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2369613.png)
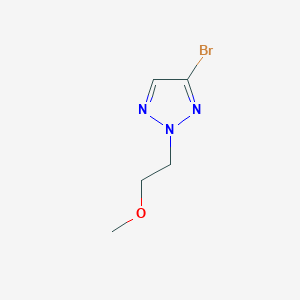

![1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}ethan-1-one](/img/structure/B2369618.png)
![5-{[(3,5-Dimethylphenyl)methyl]sulfanyl}-2-ethyl-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2369619.png)
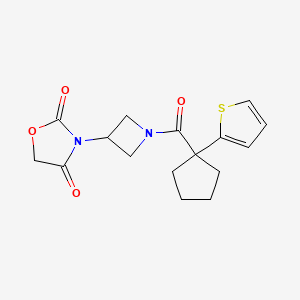

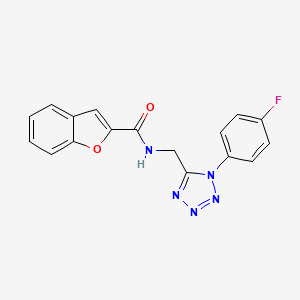
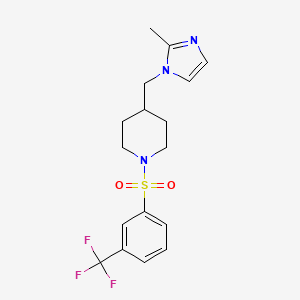
![[2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)ethyl]amine dihydrochloride](/img/new.no-structure.jpg)
![4-[[(E)-2-cyano-3-(5-methylthiophen-2-yl)prop-2-enoyl]amino]benzoic Acid](/img/structure/B2369631.png)

![rac-[(1R,3S)-3-(aminomethyl)cyclohexyl]methanol hydrochloride, cis](/img/structure/B2369633.png)
![4-[(2,4-Dimethoxy-3-methylphenyl)sulfinyl]morpholine](/img/structure/B2369634.png)
